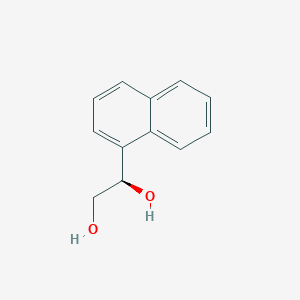

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the enantioselective reduction of naphthyl ketones. One common method is the asymmetric reduction of 1-(naphthalen-1-yl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ®-1-(Naphthalen-1-yl)ethane-1,2-diol may involve large-scale asymmetric reduction processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Further reduction can yield saturated hydrocarbons or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

Oxidation: Naphthyl ketones, naphthyl carboxylic acids.

Reduction: Saturated hydrocarbons, secondary alcohols.

Substitution: Halogenated naphthyl derivatives, naphthyl amines.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Naphthalene Group | Provides aromatic properties and reactivity |

| Diol Functionality | Contains two hydroxyl groups for hydrogen bonding |

| Chiral Center | Enhances interaction with other chiral molecules |

Medicinal Chemistry

Chiral Building Block : (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol serves as a chiral building block in the synthesis of pharmaceuticals. Its chirality allows for the development of enantiomerically pure drugs that can exhibit different biological activities based on their stereochemistry .

Drug Development : Research indicates that compounds with similar structures have been used to synthesize biologically active metabolites. For instance, this compound could be pivotal in creating new therapeutic agents through asymmetric synthesis methods .

Material Science

Self-Assembly Properties : The hydroxyl groups in this compound can facilitate hydrogen bonding, which may lead to unique self-assembly behaviors in materials science applications. This property can be exploited to develop new materials with specific functionalities.

Chemical Modifications : The reactive sites provided by the naphthalene and diol functionalities allow for further chemical modifications, potentially leading to the synthesis of more complex molecules tailored for specific applications .

Synthesis of Complex Molecules

The compound can be utilized as a starting material for synthesizing various complex organic compounds. Its versatility makes it suitable for use in multiple synthetic pathways, including those involving pinacol coupling reactions and reductions of carbonyl compounds .

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

A study demonstrated the effectiveness of using this compound as a chiral catalyst in the reduction of ketones to produce optically active alcohols with high enantioselectivity. This method highlights its potential role in pharmaceutical synthesis where chirality is crucial for drug efficacy .

Case Study 2: Material Design

Research into the self-assembly properties of naphthalene derivatives has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. These findings suggest its application in creating advanced materials for industrial uses .

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (S)-1-(Naphthalen-1-yl)ethane-1,2-diol

- 1-(Naphthalen-1-yl)ethane-1,2-diol (racemic mixture)

- 1-(Naphthalen-1-yl)ethanol

Uniqueness

®-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. The ®-enantiomer may exhibit different reactivity, selectivity, and biological activity compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound notable for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a naphthalene group connected to an ethane-1,2-diol moiety. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for its biological interactions. The stereochemistry indicated by the "1R" designation suggests that this compound may exhibit distinct behaviors in biological systems compared to its enantiomers.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Chirality : The chiral nature of the compound influences how it interacts with biological receptors and enzymes, potentially leading to varying pharmacological effects.

- Hydrogen Bonding : The diol functionality enables the compound to form hydrogen bonds with biomolecules, which may enhance its solubility and bioavailability.

- Reactive Sites : The naphthalene moiety provides reactive sites for further chemical modifications, potentially leading to the development of new therapeutic agents.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar structures possess antioxidant properties. The hydroxyl groups can scavenge free radicals, contributing to cellular protection against oxidative stress.

2. Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. Similar naphthalene derivatives have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells .

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes. For instance, it may act as a competitive inhibitor due to its structural similarity to natural substrates.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of alkaline phosphatase |

Research Implications

The unique structure of this compound positions it as a valuable candidate for further research in drug development:

- Drug Design : Its chiral nature and ability to form hydrogen bonds make it a suitable scaffold for designing new pharmaceuticals.

- Material Science : The compound could be utilized in creating advanced materials due to its reactive sites and potential for self-assembly.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol, and how can stereochemical purity be ensured?

Basic Research Focus

The synthesis typically starts with chiral precursors like (2R,3R)-(+)-tartaric acid, followed by sequential coupling with naphthalene derivatives. Key steps include:

- Diazo coupling : Reaction of 1-naphthol with diazonium salts under controlled pH (e.g., 0–5°C, acidic conditions) to introduce the naphthalene moiety .

- Solvent selection : Use of polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates .

- Stereochemical control : Chiral HPLC or enzymatic resolution to isolate the (1R)-enantiomer. Confirm purity via optical rotation and 13C-NMR analysis of diastereomeric derivatives .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Stereopurity (%) | Key Characterization Techniques |

|---|---|---|---|

| Diazonium coupling | 65–72 | >98 | 1H-NMR, IR, elemental analysis |

| Chiral auxiliary route | 58 | 99.5 | Chiral HPLC, 13C-NMR |

Q. How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Advanced Research Focus

- X-ray crystallography : Used to determine absolute configuration. For example, the crystal structure of a related complex (PDB: 4ZXW) reveals hydrogen-bonding interactions between the diol and protein residues, confirming spatial orientation .

- Multi-nuclear NMR : 1H- and 13C-NMR distinguish between regioisomers. Aromatic protons in the naphthalene ring show distinct splitting patterns (δ 7.2–8.3 ppm), while diol protons appear as doublets (δ 4.5–5.1 ppm) .

- IR spectroscopy : O–H stretching (3200–3500 cm−1) and C–O bonds (1100–1250 cm−1) validate functional groups .

Q. What role does this compound play in asymmetric catalysis, particularly in enantioselective reactions?

Advanced Research Focus

The compound serves as a chiral ligand in metal complexes. For example:

- Zinc phthalocyanine complexes : Enhance enantioselectivity in aldehyde ethylation (up to 92% ee) by coordinating to the metal center via hydroxyl groups, creating a stereodirecting environment .

- Mechanistic insight : The naphthalene moiety induces π-stacking interactions with substrates, while the diol backbone stabilizes transition states through hydrogen bonding .

Table 2: Catalytic Performance in Asymmetric Reactions

| Reaction Type | Substrate | ee (%) | Reference |

|---|---|---|---|

| Aldehyde ethylation | Benzaldehyde | 92 | |

| Cyclopropanation | Styrene | 85 |

Q. How do solvent polarity and pH affect the antioxidant properties of this compound?

Basic Research Focus

- Solvent effects : Radical scavenging activity (e.g., DPPH assay) is higher in polar solvents (e.g., DMSO) due to improved solubility of the diol and stabilization of radical intermediates .

- pH dependence : Activity decreases under acidic conditions (pH < 5) as protonation of hydroxyl groups reduces electron-donating capacity. Optimal activity occurs at pH 7–9 .

Q. What methodologies are used to study metabolic pathways or degradation products of this compound in biological systems?

Advanced Research Focus

- Isotopic labeling : 18O-tracing in mass spectrometry identifies whether hydroxyl groups originate from water or oxidizing agents (e.g., KMnO4) .

- In vitro models : Mouse hypothalamus studies detect metabolites like MOPEG and DOPEG via LC-MS, revealing oxidative degradation pathways .

- Radical degradation : Under alkaline conditions, hydroxyl radicals (HO•) attack the ethanediol side chain, leading to cleavage products analyzed via GC-MS .

Q. How can enantiomeric excess (ee) be quantified during synthesis, and what are common pitfalls?

Advanced Research Focus

- Chiral derivatization : Convert diol to diastereomeric esters using chiral acids (e.g., Mosher’s acid), then analyze via 19F-NMR .

- Pitfalls :

Q. What are the implications of crystallographic data for understanding substrate binding in enzymatic systems?

Advanced Research Focus

In SgcC5 protein complexes (PDB: 4ZXW), the diol binds to the active site via hydrogen bonds with Ser-124 and Asp-88, positioning the naphthalene group in a hydrophobic pocket. This interaction informs rational design of enzyme inhibitors .

Properties

CAS No. |

16651-65-3 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(1R)-1-naphthalen-1-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1 |

InChI Key |

DIUGLBPPQLGORR-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.